Iron stannide
Description
Properties
Molecular Formula |
Fe3Sn |
|---|---|
Molecular Weight |
286.25 g/mol |
InChI |
InChI=1S/3Fe.Sn |
InChI Key |
YWXCUNSANNLRLM-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Sn] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Features of Selected Stannides
Key Observations:
- Layered vs. Bulk Structures : Iron stannides like Fe₄Si₂Sn₇O₁₆ adopt layered architectures, enabling anisotropic properties, whereas Mg₂Sn and AuSn exhibit bulk 3D bonding networks .
- Electronic Behavior: PdSn₄ and AuSn display exotic electronic states (Dirac node arcs, ordered ternary phases), contrasting with the frustrated magnetism and electrochemical activity of Fe-Sn compounds .
- Role of Tin : In Mg₂Sn, Sn²⁻ lone pairs influence superconductivity, while in Fe-Sn, Sn acts as a structural stabilizer in intermetallic layers .
Functional Performance
Electrochemical Activity :
Thermoelectric Efficiency :
Q & A
Q. How can discrepancies between experimental and theoretical lattice thermal conductivity values be addressed?
- Methodological Guidance :
- Apply time-domain thermoreflectance (TDTR) for direct thermal conductivity measurement. Compare with Boltzmann transport equation (BTE) models incorporating phonon-phonon scattering .
Guidelines for Contradiction Analysis
- Step 1 : Replicate experiments with identical synthesis parameters (e.g., furnace type, precursor purity ≥99.99%) .
- Step 2 : Perform error propagation analysis on instrumental data (e.g., ±0.02 Å uncertainty in XRD lattice parameters) .
- Step 3 : Publish negative results (e.g., failed doping attempts) to clarify boundary conditions .
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